molecular formula C26H24O7 B4671058 4-(4-methoxyphenyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

4-(4-methoxyphenyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

Cat. No. B4671058
M. Wt: 448.5 g/mol
InChI Key: SWWXNAIQGWZDJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxyphenyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential use as a research chemical. This compound is a potent agonist of the cannabinoid receptors, which are responsible for the effects of marijuana and other cannabinoids. In

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is similar to that of other synthetic cannabinoids, in that it binds to and activates the cannabinoid receptors in the brain and other tissues. Specifically, it has a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of marijuana. By mimicking the effects of natural cannabinoids, 4-(4-methoxyphenyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one can produce a range of physiological and psychological effects, including altered mood, perception, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-methoxyphenyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one are complex and not yet fully understood. However, research has shown that it can produce a range of effects on the central nervous system, including increased dopamine release, altered synaptic transmission, and changes in gene expression. Additionally, it has been shown to produce a range of physiological effects, such as changes in heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-methoxyphenyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one in lab experiments is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of cannabinoids on specific brain regions and cellular pathways, which can provide valuable insights into the underlying mechanisms of cannabinoid action. However, there are also limitations to using 4-(4-methoxyphenyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one in lab experiments, including the potential for toxicity and the lack of information on its long-term effects.

Future Directions

There are many potential future directions for research on 4-(4-methoxyphenyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one, including the development of new drugs based on its structure and pharmacological profile. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential for toxicity and addiction. Finally, studies on the long-term effects of 4-(4-methoxyphenyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one use are needed to determine its safety and potential for therapeutic use.

Scientific Research Applications

4-(4-methoxyphenyl)-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has potential applications in a variety of scientific research fields, including pharmacology, toxicology, and neuroscience. As a synthetic cannabinoid, it can be used to study the effects of cannabinoids on the central nervous system, as well as the mechanisms underlying these effects. Additionally, it may be useful in the development of new drugs for the treatment of conditions such as chronic pain, anxiety, and depression.

properties

IUPAC Name

4-(4-methoxyphenyl)-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O7/c1-28-18-7-5-17(6-8-18)21-14-25(27)33-22-13-19(9-10-20(21)22)32-15-16-11-23(29-2)26(31-4)24(12-16)30-3/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWXNAIQGWZDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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